Cumene-isopropyl-d7

Übersicht

Beschreibung

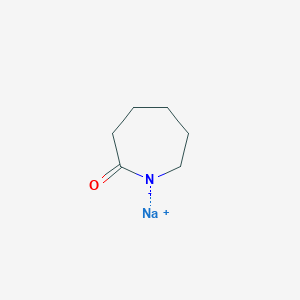

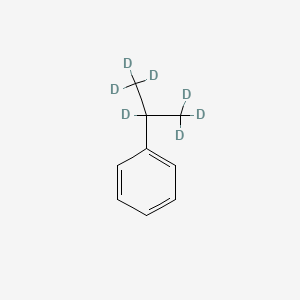

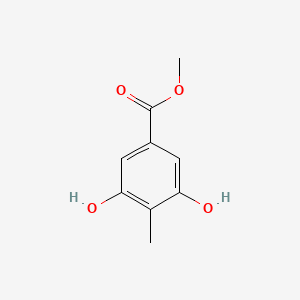

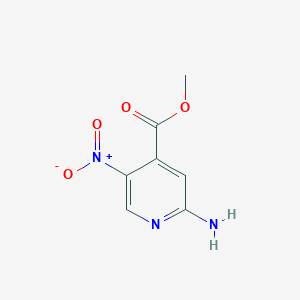

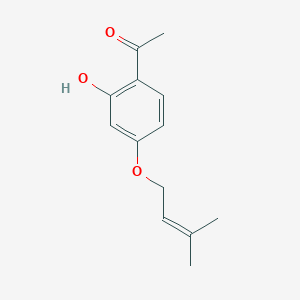

Cumene-isopropyl-d7, also known as isopropyl-d7-benzene, is a deuterated form of cumene (isopropylbenzene). This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C6H5CD(CD3)2, and it has a molecular weight of 127.23 g/mol . This compound is primarily used in scientific research due to its unique isotopic properties.

Wissenschaftliche Forschungsanwendungen

Cumene-isopropyl-d7 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Wirkmechanismus

Target of Action

Cumene, also known as isopropylbenzene, is a compound that primarily targets the lungs , liver , and kidneys in experimental animals . It is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals .

Mode of Action

Cumene interacts with its targets, causing tumors at several tissue sites, including the lungs and liver in mice, and kidneys in male rats . There is evidence that cumene is genotoxic in some tissues, based on findings of DNA damage in rodent lung and liver . Furthermore, mutations of the K-ras oncogene and p53 tumor-suppressor gene observed in cumene-induced lung tumors in mice, along with altered expression of many other genes, resemble molecular alterations found in human lung and other cancers .

Biochemical Pathways

Humans and experimental animals metabolize cumene through similar metabolic pathways . Cumene is extensively metabolized by cytochrome P450 in the liver and other tissues . Thirteen cumene metabolites were identified in rat urine and fifteen metabolites in mouse urine .

Result of Action

In mice of both sexes, cumene caused benign and malignant lung tumors (alveolar/bronchiolar adenoma, carcinoma, and adenoma and carcinoma combined). In female mice, cumene caused dose-related increases in the incidence of benign or malignant liver tumors (hepatocellular adenoma alone or combined with carcinoma) .

Action Environment

Cumene is commonly encountered in groundwater at petroleum release sites due to its natural occurrence in crude oil and historical use as a fuel additive . The cumene concentrations detected at these sites often exceed regulatory guidelines or standards for states with stringent groundwater regulations . Sulfate Enhanced Biodegradation (SEB) is evaluated in a field case study. The results from the field case study show an approximate 92% decrease in plume area following three rounds of SEB injections .

Biochemische Analyse

Biochemical Properties

Cumene-isopropyl-d7 plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is yet to be fully understood due to the limited availability of data .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at high doses, this compound can cause dizziness, headaches, drowsiness, ataxia, and unconsciousness

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cumene-isopropyl-d7 is synthesized through the alkylation of benzene with deuterated propylene (CD2=CD2). The reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or phosphoric acid. The reaction conditions involve compressing benzene and deuterated propylene together at a pressure of 30 standard atmospheres and a temperature of 250°C .

Industrial Production Methods: The industrial production of this compound follows a similar process to the synthesis of regular cumene. The primary difference lies in the use of deuterated propylene instead of regular propylene. The process involves the Friedel-Crafts alkylation of benzene with deuterated propylene, followed by distillation to purify the product .

Analyse Chemischer Reaktionen

Types of Reactions: Cumene-isopropyl-d7 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Substitution: Electrophilic aromatic substitution reactions often require a strong electrophile and a catalyst such as aluminum chloride.

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

Ethylbenzene: Similar to cumene-isopropyl-d7 but with an ethyl group instead of an isopropyl group.

Toluene: Contains a methyl group attached to the benzene ring.

Benzene: The simplest aromatic hydrocarbon without any alkyl substituents.

Uniqueness of this compound: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotopic substitution allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .

Eigenschaften

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-8(2)9-6-4-3-5-7-9/h3-8H,1-2H3/i1D3,2D3,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGFKTVRMDUZSP-UNAVHCQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C1=CC=CC=C1)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444240 | |

| Record name | Cumene-isopropyl-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20201-28-9 | |

| Record name | Cumene-isopropyl-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20201-28-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine](/img/structure/B1610288.png)

![3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B1610297.png)